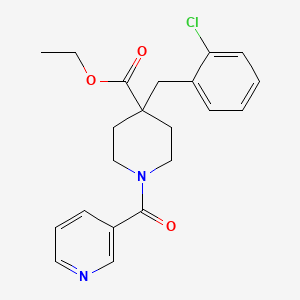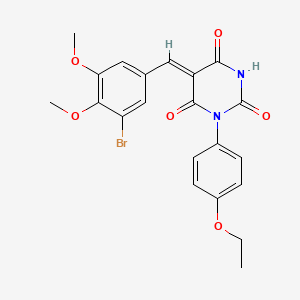
ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate, also known as ECPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ECPP is a piperidinecarboxylate derivative that has been synthesized through a multistep process.
作用機序
The exact mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate is not fully understood. However, studies have shown that ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. This results in an increase in GABAergic neurotransmission, which may underlie the anticonvulsant and anxiolytic effects of ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate has a variety of biochemical and physiological effects. ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate has been shown to increase GABAergic neurotransmission, which may underlie its anticonvulsant and anxiolytic effects. ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate has also been shown to have neuroprotective effects in vitro and in vivo. Additionally, ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
One advantage of using ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. Additionally, ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate has been shown to have a favorable safety profile in animal models. However, one limitation of using ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate in lab experiments is its low yield in the synthesis process, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate. One direction is to further investigate the potential therapeutic applications of ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate in the treatment of neurological disorders. Additionally, future studies could investigate the mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate in greater detail. Finally, future research could focus on improving the synthesis method of ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate to increase its yield and availability for research purposes.
Conclusion:
ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate involves a multistep process, and studies have shown that ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate has anticonvulsant, anxiolytic, and antidepressant effects in animal models. ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate acts as a positive allosteric modulator of the GABA receptor, which may underlie its therapeutic effects. Future research could investigate the potential therapeutic applications of ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate in greater detail and improve the synthesis method to increase its availability for research purposes.
合成法
The synthesis of ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate involves a multistep process that includes the reaction of 2-chlorobenzylamine with ethyl 4-oxopiperidine-1-carboxylate to form ethyl 4-(2-chlorobenzyl)-1-piperidinecarboxylate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate. The yield of this synthesis method is reported to be 25%.
科学的研究の応用
Ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate has anticonvulsant, anxiolytic, and antidepressant effects in animal models. ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate has also been shown to have neuroprotective effects in vitro and in vivo. These findings suggest that ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate may have potential therapeutic applications in the treatment of neurological disorders.
特性
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(pyridine-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-27-20(26)21(14-16-6-3-4-8-18(16)22)9-12-24(13-10-21)19(25)17-7-5-11-23-15-17/h3-8,11,15H,2,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFKDXDRQDNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CN=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)


![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)


![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)


![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)